2-methyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-methyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C19H19N3O4S2 This compound is known for its unique structure, which includes a benzothiazole ring, a morpholine sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced by reacting the benzothiazole derivative with morpholine and a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzamide Moiety: The final step involves the coupling of the morpholine sulfonyl benzothiazole with 2-methylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-methyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in inflammatory, microbial, or cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptosis pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide
- 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide
Uniqueness
2-methyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole ring and morpholine sulfonyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O4S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-methyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-4-2-3-5-15(13)18(23)21-19-20-16-7-6-14(12-17(16)27-19)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23) |
InChI Key |
CMCSZDSOJOSNCL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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